molecular formula C28H25NO B12901825 Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- CAS No. 629643-11-4

Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-

Katalognummer: B12901825
CAS-Nummer: 629643-11-4
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: STAPOHCBRJJQLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine is a complex organic compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine typically involves a [3 + 2] cycloaddition reaction. One common method includes the reaction of nitrosoarenes with alkenes or alkynes. For instance, a catalyst-free three-component reaction involving nitrosoarenes, haloalkynes, and maleimides can be employed . This reaction proceeds via a 1,2-halo migration and cycloaddition cascade, providing an efficient and environmentally benign route to isoxazolidines.

Industrial Production Methods

Industrial production of isoxazolidines often involves scalable and cost-effective methods. One-pot three-component reactions using readily available starting materials such as diazo compounds, nitrosoarenes, and alkenes have been developed . These methods offer high yields, excellent functional group compatibility, and regio- and diastereoselectivity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine can undergo various chemical reactions, including:

    Oxidation: Isoxazolidines can be oxidized to form isoxazoles.

    Reduction: Reduction of isoxazolidines can lead to the formation of amines.

    Substitution: Isoxazolidines can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Isoxazoles

    Reduction: Amines

    Substitution: Substituted isoxazolidines

Wissenschaftliche Forschungsanwendungen

3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine involves its interaction with specific molecular targets. Isoxazolidines can act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

629643-11-4

Molekularformel

C28H25NO

Molekulargewicht

391.5 g/mol

IUPAC-Name

2-(3-methylphenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine

InChI

InChI=1S/C28H25NO/c1-21-9-8-14-26(19-21)29-27(20-28(30-29)25-12-6-3-7-13-25)24-17-15-23(16-18-24)22-10-4-2-5-11-22/h2-19,27-28H,20H2,1H3

InChI-Schlüssel

STAPOHCBRJJQLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2C(CC(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.